3-溴-5-碘苯甲醚

描述

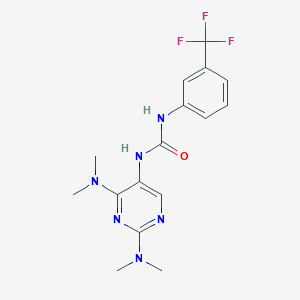

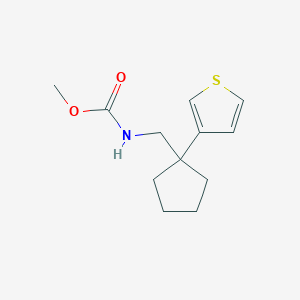

3-Bromo-5-iodoanisole, also known as 1-bromo-3-iodo-5-methoxybenzene or 3-bromo-5-iodophenyl methyl ether, is a compound with a unique chemical structure . It contributes to medical research specifically into cancer and treatment in medical conditions of proliferative retinopathies, for example, diabetic retinopathy .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-iodoanisole has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .科学研究应用

1. 聚合物化学中的应用

相关化合物4-溴苯甲醚已被用作有机光伏器件中用途广泛的加工添加剂。它控制聚合物-聚合物共混物中的相分离和纯度,从而改善光伏电池中的形态和效率 (Liu et al., 2012)。

2. 在卤素化学和环境科学中的作用

对全球化学气候模型CAM-Chem的研究包括对溴和碘化学的研究,重点介绍了卤素(如溴和碘化合物)在大气化学和气候建模中的重要作用 (Ordóñez et al., 2011)。

3. 在合成有机化学领域

对4-碘苯甲醚和4-溴苯甲醚的研究表明它们在位阻甲氧基硼酸的合成中用途。这些化合物是有机合成和药物化学中的重要中间体 (Diemer et al., 2010)。

4. 在光化学和光物理学中的重要性

分子共晶体中的光致变色行为研究使用了4-溴苯甲醚和4-碘苯甲醚衍生物。这些化合物有助于理解材料中光致变色的机制,这对于开发光响应材料至关重要 (Carletta et al., 2017)。

5. 在环境毒理学中

对包括溴和碘衍生物在内的卤代苯胺的研究调查了它们的体外肾毒性作用。了解这些化合物的毒理学特征对于环境安全和健康风险评估至关重要 (Hong et al., 2000)。

6. 在分析化学中的应用

5-溴-5-碘脱氧尿苷在用于检测DNA复制的单克隆抗体开发中的使用突出了溴和碘化合物在生物分析方法中的作用 (Gratzner, 1982)。

7. 对大气化学的影响

对南极洲沿海地区卤素垂直分布的研究强调了溴和碘化合物在影响南极对流层氧化能力中的作用,这对环境和气候科学具有影响 (Saiz‐Lopez et al., 2007)。

8. 在化学工程和工业应用中

4-溴-3-甲基苯甲醚的合成,用于染料和造纸化学,展示了溴和碘化合物在工业化学工艺中的应用 (Xie et al., 2020)。

9. 对药物化学的贡献

碘-131标记的中枢作用药物(包括4-碘苯甲醚)的合成和体内分布研究表明这些化合物在医学诊断和治疗应用中的潜力 (Braun et al., 1977)。

10. 在太阳能电池开发中的作用

用于太阳能电池的CH3NH3PbI3薄膜的形成的研究使用了碘苯(一种相关化合物)来提高这些可再生能源设备的效率和性能 (Chen et al., 2017)。

安全和危害

属性

IUPAC Name |

1-bromo-3-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIJHOGYRDWRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841912.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)

![2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2841915.png)

![3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/no-structure.png)

![[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate](/img/structure/B2841918.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2841919.png)

![3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2841923.png)

![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)

![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid](/img/structure/B2841926.png)

amine](/img/structure/B2841927.png)